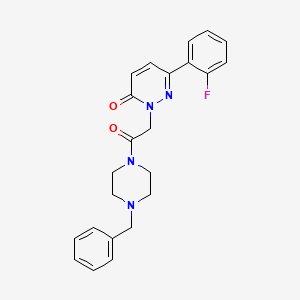

2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

Description

This compound features a pyridazinone core substituted at position 6 with a 2-fluorophenyl group and at position 2 with a 4-benzylpiperazine moiety linked via an oxoethyl chain. Its structural complexity confers unique physicochemical and pharmacological properties. The benzylpiperazine group is associated with receptor-binding versatility, particularly in neurological targets, while the 2-fluorophenyl substituent enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2/c24-20-9-5-4-8-19(20)21-10-11-22(29)28(25-21)17-23(30)27-14-12-26(13-15-27)16-18-6-2-1-3-7-18/h1-11H,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXUSNIHKJEGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

Introduction of the 2-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

Attachment of the benzylpiperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.

Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of structurally analogous pyridazinone derivatives reveals key differences in substituents and biological activities:

Pharmacological Implications

- Target Compound : The benzylpiperazine group suggests affinity for serotonin (5-HT) or dopamine receptors, common in antipsychotic agents. The 2-fluorophenyl group may reduce oxidative metabolism, enhancing bioavailability .

- Chlorophenyl Analogues : Compounds with 4-chlorophenyl substituents (e.g., ) exhibit stronger enzyme inhibition due to halogen-bonding interactions but may suffer from higher toxicity.

- Azepane vs.

Biological Activity

The compound 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and neuropharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 376.46 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological effects, particularly in the central nervous system.

Inhibition of PARP1 Activity

Recent studies have shown that derivatives of this compound exhibit significant inhibition of Poly (ADP-ribose) polymerase 1 (PARP1) , an enzyme involved in DNA repair mechanisms. For instance, compounds structurally similar to the target compound demonstrated IC50 values indicating effective inhibition at concentrations as low as 18 µM, comparable to established PARP inhibitors like Olaparib (IC50 = 57.3 µM) .

Monoamine Oxidase Inhibition

The compound also shows promise as a monoamine oxidase (MAO) inhibitor, particularly MAO-B. In vitro assays indicated that certain derivatives exhibited IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Breast Cancer Cell Lines

In studies involving human breast cancer cell lines (MCF-7), compounds related to 2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one were evaluated for their cytotoxicity and apoptotic effects. The results indicated that these compounds significantly increased apoptosis markers (CASPASE 3/7 activity), suggesting their potential as chemotherapeutic agents .

Study on PARP Inhibition

A comprehensive study investigated the effects of several piperazine derivatives on PARP1 activity. The results demonstrated that compounds similar to our target compound not only inhibited PARP1 but also enhanced DNA damage response pathways in MCF-7 cells. The activation of the p-H2AX marker was notably increased, indicating effective engagement with cellular repair mechanisms .

MAO Inhibition Studies

Another set of experiments focused on the selectivity and potency of MAO inhibitors derived from similar scaffolds. The findings revealed that specific substitutions on the phenyl ring significantly enhanced MAO-B inhibition while maintaining lower toxicity levels in healthy fibroblast cells (L929), thus supporting the therapeutic viability of these compounds .

Summary Table of Biological Activities

| Activity | Target | IC50 Value | Remarks |

|---|---|---|---|

| PARP1 Inhibition | MCF-7 Cells | 18 µM | Comparable to Olaparib (57.3 µM) |

| MAO-B Inhibition | Enzyme Activity | 0.013 µM | Highly selective for MAO-B |

| Apoptosis Induction | CASPASE 3/7 Activity | N/A | Increased activity in treated MCF-7 cells |

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; benzylpiperazine methylene at δ 3.5–4.0 ppm) .

- X-Ray Crystallography : Reveals intermolecular interactions (e.g., C–H⋯π stacking between fluorophenyl and pyridazinone rings) and torsional angles critical for stability .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 447.18 for CHFNO) .

What preliminary biological screening approaches are recommended for evaluating this compound’s pharmacological potential?

Basic Research Question

- In Vitro Assays :

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Advanced Research Question

- Substituent Modifications :

- Methodology :

What computational methods are suitable for modeling this compound’s interactions with biological targets?

Advanced Research Question

- Quantum Mechanical Calculations :

- Molecular Dynamics (MD) Simulations :

- Simulate binding stability in PDE4B’s catalytic domain (e.g., 50 ns trajectories in GROMACS) to assess residence times .

How can contradictory data on biological activity across studies be resolved?

Advanced Research Question

- Data Reconciliation Strategies :

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify unintended interactions .

- Meta-Analysis : Compare results with structurally analogous pyridazinones (e.g., 6-(4-chlorophenyl) derivatives) to identify substituent-dependent trends .

What physicochemical properties influence this compound’s bioavailability, and how can they be modulated?

Advanced Research Question

- Key Properties :

- Formulation Strategies :

- Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .

What experimental designs are recommended for assessing metabolic stability in preclinical studies?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.